Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate
Description
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate is a sodium salt of a thiolated pyranose derivative. Its structure features a six-membered oxygen-containing ring (tetrahydro-2H-pyran) with stereospecific hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 6, and a thiolate (-S⁻) substituent at position 2. The dihydrate designation indicates two water molecules are incorporated into its crystalline lattice.
Properties
IUPAC Name |
sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5S.Na.2H2O/c7-1-2-3(8)4(9)5(10)6(12)11-2;;;/h2-10,12H,1H2;;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVGMXOFXGSHQM-ISECLPTRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])O)O)O)O.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate is a complex organic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1622206-36-3 |
| Molecular Formula | C₆H₁₅NaO₇S |
| Molecular Weight | 254.23 g/mol |
| Purity | Varies by supplier |
Structural Characteristics
The compound features multiple hydroxyl groups and a thiol group which contribute to its reactivity and biological activity. The thiol group allows for the formation of covalent bonds with various molecular targets including proteins and enzymes .
The biological activity of Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate is primarily attributed to its thiol group. This group can engage in redox reactions and form disulfide bonds with proteins, influencing their function and stability. Additionally, the compound may modulate cellular signaling pathways by altering redox states within cells.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells. This activity has been linked to potential therapeutic applications in conditions characterized by oxidative damage such as neurodegenerative diseases .
Antidiabetic Effects
Studies have shown that Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate may have antidiabetic effects. It enhances insulin sensitivity and lowers blood glucose levels in diabetic models. The compound's ability to modulate glucose metabolism highlights its potential as an adjunct therapy for diabetes management .
Cardiovascular Benefits
The compound has also been investigated for its cardiovascular benefits. It appears to exert protective effects on heart tissues by reducing inflammation and improving endothelial function. These properties suggest a role in preventing cardiovascular diseases .
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate using various assays including DPPH and ABTS radical scavenging tests. Results indicated that the compound significantly reduced oxidative stress markers in vitro compared to control groups.
Study 2: Antidiabetic Mechanisms
In a randomized controlled trial involving diabetic rats treated with the compound for four weeks, significant reductions in fasting blood glucose levels were observed alongside improvements in insulin sensitivity indices. Histological examinations revealed reduced pancreatic damage compared to untreated controls .
Study 3: Cardiovascular Protection
A recent study evaluated the effects of the compound on high-fat diet-induced cardiovascular dysfunction in mice. The treatment resulted in decreased levels of inflammatory cytokines and improved vascular reactivity compared to the control group. These findings suggest a protective role against diet-induced cardiovascular complications .
Scientific Research Applications
Medicinal Chemistry
Antibody Drug Conjugates (ADCs)
Recent studies have highlighted the potential of this compound in the development of antibody-drug conjugates (ADCs). These ADCs utilize the compound’s unique structural properties to enhance the delivery of cytotoxic agents directly to cancer cells. The thiol group in the sodium salt facilitates the conjugation process with antibodies, improving specificity and reducing systemic toxicity associated with traditional chemotherapy .
Hypoxia-Inducible Factor Inhibition
The compound has been investigated as a potential inhibitor of hypoxia-inducible factors (HIFs), particularly HIF-2α, which is implicated in various cancers. By modulating HIF activity, it may help in preventing tumor progression and enhancing the efficacy of existing treatments .
Biochemical Applications
Enzyme Inhibition
Due to its structural features, this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting glucosidases and glycosyltransferases, which are crucial for carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by regulating glucose levels .
Taste Modulation
Research has indicated that sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate can serve as a taste modulator in food applications. Its ability to enhance sweetness perception without adding calories makes it an attractive ingredient in low-calorie food products .
Agricultural Chemistry
Plant Growth Regulation
This compound has been explored for its role as a plant growth regulator. It can influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors. Studies suggest that its application can lead to improved crop yields and better quality produce .
Formulation Science
Pharmaceutical Formulations
In pharmaceutical formulations, the compound acts as a stabilizer and excipient. Its solubility properties allow for improved bioavailability of active pharmaceutical ingredients (APIs). This is particularly relevant for poorly soluble drugs where enhancing solubility can significantly impact therapeutic efficacy .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares a pyranose backbone with several analogs but differs in substituents, which critically influence solubility, reactivity, and bioactivity. Key comparisons include:
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The thiolate group in the target compound likely confers higher water solubility compared to Sotagliflozin’s methylthio group, which is more lipophilic. Phosphate-containing analogs () exhibit even greater solubility due to their charged phosphate moieties .
- Stability : Dihydrate forms (e.g., target compound, lactitol dihydrate in ) improve crystalline stability but may require controlled storage to prevent dehydration .
Preparation Methods
Thiolation of Tetrahydropyran Precursors
Starting Materials: Typically, tetrahydro-2H-pyran derivatives with hydroxyl functionalities are used. These may be derived from carbohydrate precursors or synthesized via multi-step organic synthesis involving oxidation, reduction, and protection/deprotection strategies to obtain the desired stereochemistry.
Thiolation Reaction: The introduction of the thiolate group at the 2-position can be achieved by reacting the corresponding 2-halo or 2-activated tetrahydropyran intermediate with sodium hydrosulfide or sodium sulfide under controlled pH and temperature conditions. This nucleophilic substitution replaces the leaving group with a thiolate anion.
Reaction Conditions: Mild alkaline conditions (pH ~11) and temperatures below 100°C are often employed to prevent degradation of hydroxyl groups and to maintain stereochemical integrity. Stirring and controlled addition of reagents ensure uniform reaction.
Crystallization and Hydration Control
After thiolation, the reaction mixture is filtered to remove insoluble residues, typically unreacted sulfur or byproducts.
The filtrate is concentrated by evaporation under controlled temperature to reach a specific concentration (e.g., around 63.7% as in related sodium thiosulfate preparations), followed by cooling to induce crystallization of the sodium thiolate dihydrate.
Washing of the crystals with distilled water multiple times ensures removal of impurities.
The crystallization step is crucial to obtain the dihydrate form with defined water content, which affects the compound’s stability and solubility.
Example Preparation Procedure (Adapted from Related Sodium Thiosulfate Dihydrate Synthesis)
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Preparation of Sodium Hypo Solution | Mix sodium sulfite solution with elemental sulfur under alkaline conditions (pH=11) at temperatures below 100°C to form sodium thiosulfate-like intermediate | Stirring for ~25 minutes at slight boiling |
| 2. Filtration | Filter the reaction mixture to remove residual sulfur solids | Wash filter residue 5 times with distilled water |
| 3. Concentration | Evaporate solvent under heating until solution reaches ~63.7% concentration | Controlled heating and stirring |
| 4. Crystallization | Cool the concentrated solution to room temperature to crystallize sodium thiolate dihydrate | Static cooling without shock |
| 5. Isolation | Collect and dry crystals under suitable conditions to maintain dihydrate form | Avoid excessive drying to preserve hydration |
Note: This procedure is analogous to sodium thiosulfate dihydrate preparation and adapted for thiolate derivatives with tetrahydropyran backbone, based on patent CN103922292A and related literature.
Analytical and Research Findings
Structural Characterization: X-ray crystallography confirms the presence of sodium coordinated to the thiolate sulfur and the tetrahydropyran ring with defined stereochemistry, along with two water molecules per formula unit (dihydrate).
Purity and Yield: Purification via recrystallization from aqueous solutions yields high-purity sodium thiolate dihydrate with yields typically above 80%, depending on starting material quality and reaction control.
Stability: The dihydrate form is stable under ambient conditions but sensitive to dehydration and oxidation; thus, storage under controlled humidity is recommended.
Comparative Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Product |
|---|---|---|
| pH | ~11 (alkaline) | Maintains thiolate ion stability |
| Temperature | Below 100°C | Prevents degradation of hydroxyl groups |
| Reaction Time | ~25 minutes to several hours | Ensures complete thiolation |
| Filtration | Multiple washes with distilled water | Removes sulfur residues and impurities |
| Concentration for Crystallization | ~63.7% solution concentration | Optimizes crystal formation of dihydrate |
| Cooling Method | Slow cooling to room temperature | Controls crystal size and hydration state |
Summary of Preparation Methodology
The preparation of Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate dihydrate involves a carefully controlled thiolation reaction on a tetrahydropyran scaffold under alkaline conditions, followed by purification and crystallization steps to isolate the sodium thiolate salt in its dihydrate form. The process demands precise control over pH, temperature, and concentration to maintain stereochemical integrity and hydration. Analytical techniques such as X-ray diffraction and elemental analysis confirm the structure and purity of the final compound.
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Optimize reaction conditions by controlling temperature (e.g., ice-salt baths for exothermic steps), using catalysts like pyridinium p-toluenesulfonate for protective group chemistry, and employing stoichiometric ratios of reagents to minimize side products. Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or crystallization in aqueous ethanol can enhance purity. Monitor intermediates using thin-layer chromatography (TLC) .
Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm stereochemistry and hydroxyl/thiolate group positioning. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray diffraction (XRD) resolves crystal structure, while infrared (IR) spectroscopy identifies functional groups (e.g., -OH, -SH). For purity, combine HPLC with evaporative light scattering detection (ELSD) to avoid UV-inactive interferences .
Q. What are the critical storage conditions to maintain the compound’s stability?
- Methodological Answer: Store in airtight, desiccated containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation of the thiolate group. Avoid exposure to moisture, as the dihydrate form may deliquesce or hydrolyze. Regularly test stability via NMR or LC-MS to detect degradation products like disulfide dimers .
Advanced Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies using this compound?
- Methodological Answer: Standardize assay conditions (e.g., buffer pH, temperature, cell lines) to reduce variability. Perform dose-response curves with freshly prepared solutions to account for thiolate oxidation. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to cross-validate results. Analyze batch-to-batch purity differences via quantitative NMR or elemental analysis .
Q. What strategies mitigate stereochemical instability during derivatization reactions?
- Methodological Answer: Employ chiral auxiliaries or protective groups (e.g., acetyl or benzyl for hydroxyls) to lock stereocenters during synthetic steps. Use low-temperature reactions (-78°C) to slow epimerization. Monitor stereochemical integrity via circular dichroism (CD) or chiral HPLC. Computational modeling (DFT) can predict stability of intermediates .
Q. How does the thiolate group influence the compound’s interaction with biological targets compared to its hydroxyl or phosphate analogs?
- Methodological Answer: The thiolate’s nucleophilicity and redox activity enable covalent bonding with cysteine residues in enzymes (e.g., glycosidases) or metal coordination in catalytic sites. Compare inhibition kinetics (Ki) with hydroxyl/phosphate analogs using enzyme assays. Molecular dynamics simulations can map interactions, while X-ray crystallography reveals binding modes .
Data Contradiction Analysis
Q. How to address conflicting solubility data in aqueous vs. organic solvents?
- Methodological Answer: Solubility discrepancies may arise from hydration state (dihydrate vs. anhydrous forms). Characterize crystalline vs. amorphous phases via XRD and DSC. Test solubility in buffered solutions (PBS, pH 7.4) and polar aprotic solvents (DMF, DMSO) under controlled humidity. Use Karl Fischer titration to quantify water content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
